N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that combines the structural features of isoxazole and benzo[c][1,2,5]thiadiazole. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, while the benzo[c][1,2,5]thiadiazole ring is a fused heterocycle containing sulfur and nitrogen atoms. The combination of these rings in a single molecule can lead to unique chemical properties and biological activities .
Preparation Methods
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the formation of the isoxazole ring through a cycloaddition reaction of nitrile oxides with alkynes. The benzo[c][1,2,5]thiadiazole ring can be synthesized through the reaction of o-phenylenediamine with sulfur-containing reagents. The final step involves the coupling of the two rings through an amide bond formation .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis is also a key consideration in industrial settings .
Chemical Reactions Analysis
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives .
Scientific Research Applications
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can be compared with other similar compounds, such as:
N-(5-methylisoxazol-3-yl)malonamide: This compound also contains an isoxazole ring but differs in its overall structure and properties.
5-Bromo-2,1,3-benzothiadiazole: This compound contains the benzo[c][1,2,5]thiadiazole ring but with different substituents, leading to different chemical and biological properties
The uniqueness of this compound lies in its specific combination of the isoxazole and benzo[c][1,2,5]thiadiazole rings, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-7-9(6-14-18-7)5-13-12(17)8-2-3-10-11(4-8)16-19-15-10/h2-4,6H,5H2,1H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPWIHQMNZFMKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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